molecular formula C20H28N2O2 B2755609 N-[1-(4-Tert-butylphenyl)cyclobutyl]-3-(prop-2-enoylamino)propanamide CAS No. 2361691-47-4

N-[1-(4-Tert-butylphenyl)cyclobutyl]-3-(prop-2-enoylamino)propanamide

Cat. No.: B2755609
CAS No.: 2361691-47-4
M. Wt: 328.456
InChI Key: SAUAEFUEDRKGNZ-UHFFFAOYSA-N
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Description

“N-[1-(4-Tert-butylphenyl)cyclobutyl]-3-(prop-2-enoylamino)propanamide” is a complex organic molecule. It contains a cyclobutyl group (a ring of four carbon atoms), a tert-butylphenyl group (a phenyl ring with a tert-butyl substituent), and a propanamide group (derived from propanoic acid). The molecule also contains an amine group and a double bond .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or research on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecule contains several functional groups, including a cyclobutyl ring, a phenyl ring, and an amide group. These groups will influence the molecule’s shape, reactivity, and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility and boiling point .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism would depend on the biological target. Without more information, it’s difficult to speculate .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound would depend on its intended use or the research interest around it. It could potentially be explored for various applications, given its complex structure .

Properties

IUPAC Name

N-[1-(4-tert-butylphenyl)cyclobutyl]-3-(prop-2-enoylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-5-17(23)21-14-11-18(24)22-20(12-6-13-20)16-9-7-15(8-10-16)19(2,3)4/h5,7-10H,1,6,11-14H2,2-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUAEFUEDRKGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CCC2)NC(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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